Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095672-88-9
VCID: VC5181611
InChI: InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H
SMILES: COC(=O)C1=COC(=N1)C2CNC2.Cl
Molecular Formula: C8H11ClN2O3
Molecular Weight: 218.64

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride

CAS No.: 2095672-88-9

Cat. No.: VC5181611

Molecular Formula: C8H11ClN2O3

Molecular Weight: 218.64

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride - 2095672-88-9

Specification

CAS No. 2095672-88-9
Molecular Formula C8H11ClN2O3
Molecular Weight 218.64
IUPAC Name methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H
Standard InChI Key MJTROQCVJFVAPV-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=N1)C2CNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride combines two heterocyclic systems: a saturated azetidine ring (a four-membered nitrogen-containing cycle) and a 1,3-oxazole ring (a five-membered aromatic system with nitrogen and oxygen atoms). The ester group at position 4 of the oxazole and the hydrochloride salt further modulate its reactivity and solubility . The IUPAC name is methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride, and its SMILES representation is COC(=O)C1=COC(=N1)C2CNC2.Cl .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H11ClN2O3\text{C}_8\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight218.64 g/mol
CAS Number2095672-88-9
SolubilityNot publicly disclosed

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride involves multi-step organic reactions. A regioselective approach, adapted from methodologies for analogous 1,2-oxazole derivatives, begins with β-enamino ketoesters derived from N-Boc-protected azetidine carboxylic acids . Key steps include:

  • Formation of β-Enamino Ketoesters: Reaction of N-Boc-azetidine-3-carboxylic acid with Meldrum’s acid and subsequent methanolysis yields β-keto esters .

  • Cyclization with Hydroxylamine: Treatment with hydroxylamine hydrochloride induces cyclization, forming the oxazole ring. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration and intramolecular cyclization .

  • Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance stability and solubility .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
β-Keto Ester FormationMeldrum’s acid, EDC·HCl, DMAP60–75%
Oxazole CyclizationNH2_2OH·HCl, EtOH, reflux50–65%
Salt FormationHCl (gaseous), EtOAcQuantitative

Structural Characterization

Spectroscopic Analysis

The compound’s structure has been validated through advanced spectroscopic techniques:

  • IR Spectroscopy: Peaks at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (oxazole C=N) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 3.90 (s, 3H, OCH3_3), δ 4.20–4.50 (m, 4H, azetidine CH2_2) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 167.2 (ester COO), 150.1 (oxazole C=N) .

  • X-Ray Crystallography: Confirms the planar oxazole ring and chair-like conformation of the azetidine moiety .

Regioselectivity and Isomerism

Despite the potential for regioisomeric products (e.g., 1,2-oxazole vs. 1,3-oxazole), the reaction exclusively forms the 1,3-oxazole derivative due to kinetic control favoring cyclization at the β-enamino position .

PrecautionRecommendation
Personal ProtectionGloves, goggles, ventilated hood
StorageDry, cool, inert atmosphere
DisposalIncineration per local regulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator